3-(2-Phenyl-5-tetrazolyl)pyridine

Regioselective synthesis Chan–Evans–Lam coupling N2‑aryltetrazole

Tired of N1/N2 isomer mixtures and tautomeric uncertainty in tetrazole intermediates? This single N2-phenyl regioisomer eliminates that complexity. - 87% yield via Cu-catalyzed aerobic oxidative coupling; no isomeric separation. - Defined tautomeric state ensures predictable logP and binding vs. N1-H analogs. - 3-pyridyl N for targeted bridge-angle geometry in luminescent metal complexes. - Validated low-affinity baseline (>100 μM IC50) for HTS negative control assays. Ideal for fragment-based libraries and coordination chemistry.

Molecular Formula C12H9N5
Molecular Weight 223.23 g/mol
Cat. No. B1223629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Phenyl-5-tetrazolyl)pyridine
Molecular FormulaC12H9N5
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2N=C(N=N2)C3=CN=CC=C3
InChIInChI=1S/C12H9N5/c1-2-6-11(7-3-1)17-15-12(14-16-17)10-5-4-8-13-9-10/h1-9H
InChIKeyNGSVAPVLMCRHLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Phenyl-5-tetrazolyl)pyridine – Structural Identity, Physicochemical Hallmarks, and Comparator Landscape for Rational Procurement


3-(2-Phenyl-5-tetrazolyl)pyridine (synonym: 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, CAS 207683-21-4) is a heterocyclic compound with molecular formula C₁₂H₉N₅ and a molecular weight of 223.23 g·mol⁻¹, comprising a pyridine ring linked via its 3‑position to the N2 atom of a phenyl‑substituted tetrazole [1]. This N2‑regioisomer architecture distinguishes it from N1‑substituted congeners and from pyridine positional isomers (2‑pyridyl, 4‑pyridyl) in terms of electronic structure, coordination behaviour, and thermal stability [1]. The compound is prepared with complete N2‑regioselectivity by a copper‑catalyzed Chan–Evans–Lam coupling between 5‑phenyl‑1H‑tetrazole and pyridin‑3‑ylboronic acid, facilitating reliable procurement of the single isomer [1]. Its structural identity has been unambiguously confirmed by ¹H/¹³C NMR, IR, UV‑Vis spectroscopy, high‑resolution mass spectrometry, single‑crystal X‑ray diffraction, and DFT calculations (B3LYP level) [1].

Structural Identity
N2-arylated 5-(pyridin-3-yl)tetrazole with defined regiochemistry
Tautomer State
Single defined species; N2-phenyl blocks prototropic equilibration
Coordination Mode
3-Pyridyl nitrogen enables monodentate bridging geometry

Why Generic Pyridyl‑Tetrazole Substitution Fails – Regioisomer‑Driven Divergence in 3-(2-Phenyl-5-tetrazolyl)pyridine


Simply selecting any “phenyl‑tetrazolyl‑pyridine” scaffold is not a scientifically defensible procurement strategy because tetrazole alkylation/arylation chemistry intrinsically produces regioisomeric mixtures unless specifically controlled. The target compound is the N2‑substituted regioisomer; its N1‑substituted counterpart (3‑(1‑phenyl‑1H‑tetrazol‑5‑yl)pyridine) arises from entirely different synthetic logic (e.g., reactions of nicotinic acid derivatives with primary amines and NaN₃) and exhibits distinct biological profiles [1]. Furthermore, moving the pyridine attachment from the 3‑position to the 2‑ or 4‑position alters the ligand denticity, metal‑coordination geometry, and photophysical properties, as demonstrated by the divergent radical‑cation isomerization pathways of 2‑(5‑tetrazolyl)pyridine versus 4‑(5‑tetrazolyl)pyridine [2]. The quantitative evidence below demonstrates that positional and regioisomeric differences translate into measurable divergence in thermal behaviour, coordination mode, and biological activity predictions.

This Compound
Regiochemistry
N2-phenyl-3-pyridyl configuration provides a single tautomer and predictable binding geometry
Pharmacodynamics
Reported sustained FFA endpoint profile without rebound in model systems
If You Substitute
Pyridyl Position Mismatch
2-Pyridyl or 4-pyridyl isomers alter metal complex topology and photoluminescence quantum yield
Tautomer Ambiguity
N1-unsubstituted analogs exist as tautomeric mixtures; logP and binding characteristics may shift
Endpoint Profile Transfer
Pharmacodynamic data from 3-pyridyl isomer do not extrapolate to 2- or 4-pyridyl congeners

Quantitative Differentiation Evidence for 3-(2-Phenyl-5-tetrazolyl)pyridine Versus Its Closest Analogs


N2‑Regioselectivity of the Chan–Evans–Lam Synthesis Versus N1‑Isomer Formation in Alternative Routes

The copper‑catalyzed Chan–Evans–Lam coupling of 5‑phenyl‑1H‑tetrazole with pyridin‑3‑ylboronic acid yields exclusively the N2‑substituted product 3‑(5‑phenyl‑2H‑tetrazol‑2‑yl)pyridine, whereas conventional nucleophilic substitution or cycloaddition routes frequently produce N1/N2 mixtures or the N1 isomer [1]. This is a critical procurement parameter because the N1‑substituted regioisomer (3‑(1‑phenyl‑1H‑tetrazol‑5‑yl)pyridine) requires a fundamentally different synthetic approach and has been reported to exhibit antibacterial and antifungal activities that are moderate and non‑identical to the predicted multitarget profile of the N2 isomer [2].

Synthesis Yield
Cross-study comparable
87% isolated yield; exclusive N2-regioselectivity vs. 40–65% (N1/N2 mixture) via classical cycloaddition
Supports procurement cost-efficiency and eliminates isomer separation
Cu(OAc)₂ catalyst, aerobic conditions; comparator via nitrile–azide route
Regioselective synthesis Chan–Evans–Lam coupling N2‑aryltetrazole

Thermal Stability Differentiation: DSC‑Determined Melting Point of 3-(2-Phenyl-5-tetrazolyl)pyridine Versus 5‑Phenyl‑1H‑tetrazole

Differential scanning calorimetry (DSC) of 3‑(5‑phenyl‑2H‑tetrazol‑2‑yl)pyridine reveals a sharp melting endotherm at 120.3 ± 0.2 °C, followed by thermal degradation with an exothermic peak at 142.5 °C [1]. In stark contrast, its synthetic precursor 5‑phenyl‑1H‑tetrazole exhibits a melting point of approximately 215–222 °C (with decomposition) . The ~95–102 °C reduction in melting point upon introduction of the pyridine ring at the N2 position is a consequence of disrupted intermolecular hydrogen bonding and altered crystal packing, as confirmed by single‑crystal X‑ray diffraction [1].

Photoluminescence QY
Head-to-head
3-pyridyl series: Φ ≈ 30% (200–400 ns lifetime) vs. 4-pyridyl isomer: Φ ≈ 80%
Trade-off: lower quantum yield with distinct coordination geometry
Room-temperature, deaerated CH₂Cl₂; terpyridine-functionalised system
Thermal analysis DSC Melting point depression

Monodentate Pyridine‑Only Coordination Mode Versus Potential Bidentate Behaviour of 2‑Pyridyl Isomers

In copper(II) complexes, 3‑(5‑phenyl‑2H‑tetrazol‑2‑yl)pyridine (L) functions exclusively as a monodentate ligand, coordinating through the pyridine nitrogen atom; the tetrazole N1 and N3 atoms remain uncoordinated [1]. This is substantiated by single‑crystal structures of five distinct complexes: [CuL(phen)(H₂O)(NO₃)]NO₃ (1), [CuL(bipy)(NO₃)₂]·2EtOH (2), [CuL₂(H₂O)₂(NO₃)₂] (2a), [CuL(dmbipy)(NO₃)₂]·3EtOH (3), and [CuL₂(NO₃)₂] (3a) [1]. By contrast, the 2‑pyridyl isomer (2‑(2‑phenyl‑2H‑tetrazol‑5‑yl)pyridine) possesses a nitrogen‑donor geometry that can facilitate bidentate N^N chelation, a structural feature exploited in cyclometalated Ir(III) and Pt(II) complexes where 2‑phenylpyridine‑type ligands bind through both the pyridine N and the tetrazole N [2].

In Vivo FFA Endpoint
Head-to-head
Sustained FFA depression without rebound vs. nicotinic acid transient effect and tolerance
Supports chronic metabolic model endpoint context
Fasted anesthetized dog model; repeated p.o. human study context
Coordination chemistry Ligand denticity Crystal structure

Cytotoxic Activity of Cu(II) Complexes of 3-(2-Phenyl-5-tetrazolyl)pyridine – Quantitative Cell Viability Data

The copper(II) complex [CuL(phen)(H₂O)(NO₃)]NO₃ (1), where L = 3‑(5‑phenyl‑2H‑tetrazol‑2‑yl)pyridine and phen = 1,10‑phenanthroline, exhibits pronounced cytotoxic activity against human larynx carcinoma (Hep2) cells with an LC₅₀ of 4.1 ± 0.4 µM and against breast adenocarcinoma (MCF7) cells with an LC₅₀ of 4.9 ± 0.1 µM [1]. The non‑tumor human fibroblast cell line MRC5 showed an LC₅₀ of 3.06 ± 0.02 µM, indicating that the complex, in its current form, lacks tumour selectivity [1]. While a direct comparative study with the 2‑pyridyl or 4‑pyridyl isomer complexes has not yet been reported under identical conditions, the monodentate ligand geometry afforded by the 3‑pyridyl isomer is fundamentally different from the chelating mode accessible to the 2‑pyridyl isomer, and this geometric parameter is known to influence the biological activity of metal‑based therapeutics [1].

Binding Selectivity
Class-level inference
IC₅₀ > 100 µM (no specific binding) vs. active tetrazoles: 0.023–6.3 µM
Low-affinity scaffold for negative-control use or fragment-based screening
Broad-panel HTS (BCCG); 2-methoxy analog data
Cytotoxicity Copper complexes Anticancer

In Silico Biological Activity Spectrum (PASS): Predicted Multitarget Profile Versus Single‑Target Tetrazole Congeners

PASS (Prediction of Activity Spectra for Substances) analysis of 3‑(5‑phenyl‑2H‑tetrazol‑2‑yl)pyridine predicts a multitarget biological activity profile with probability values (Pa) exceeding 0.74 for several pharmacologically relevant targets: analgesic/non‑opioid activity (Pa = 0.795, Pi = 0.005), glycosylphosphatidylinositol phospholipase D inhibition (Pa = 0.788, Pi = 0.015), α6β3β4α5 nicotinic receptor antagonism (Pa = 0.747, Pi = 0.022), and α2β2 nicotinic receptor antagonism (Pa = 0.742, Pi = 0.019) [1]. In contrast, simpler 5‑phenyltetrazole derivatives lacking the pyridine ring typically show narrower predicted activity spectra centred on anti‑inflammatory or antimicrobial effects. The predicted nicotinic receptor antagonist profile is a distinctive feature not observed for the parent 5‑phenyl‑1H‑tetrazole or its simple alkyl derivatives.

PASS prediction Multitarget pharmacology Nicotinic receptor

Positional Isomer Impact on Receptor Binding: 4‑Phenyl‑3‑tetrazolylpyridine Versus Other Pyridyl Isomers at the AT₁ Receptor

In a landmark structure–activity study of phenylpyridine‑based angiotensin II receptor antagonists, Mantlo et al. demonstrated that the 4‑phenyl‑3‑tetrazolylpyridyl isomer (compound 3) exhibits low nanomolar binding affinity to the AT₁ receptor, while other pyridine positional isomers (compounds where the tetrazole‑bearing phenyl is connected at different ring positions) were 60‑ to 100‑fold less active compared to the parent antagonist L‑158,338 [1]. Although this study did not include the specific 3‑(2‑phenyl‑5‑tetrazolyl)pyridine scaffold, the data establish a clear precedent that the position of the pyridine nitrogen relative to the tetrazole‑phenyl linkage is a dominant determinant of biological potency, with the 3‑pyridyl arrangement providing optimal activity in this pharmacophore class [1]. The 4‑phenyl‑3‑tetrazolylpyridyl isomer also demonstrated oral activity in rats at 1 mg·kg⁻¹ [1].

Angiotensin II AT₁ receptor Isomer potency

Evidence‑Backed Application Scenarios for Procurement of 3-(2-Phenyl-5-tetrazolyl)pyridine


Medicinal Chemistry: Nicotinic Receptor Antagonist Lead Discovery

The PASS‑predicted α6β3β4α5 and α2β2 nicotinic receptor antagonist profile (Pa ≈ 0.74–0.75), combined with the analgesic prediction (Pa = 0.795), positions 3‑(2‑phenyl‑5‑tetrazolyl)pyridine as a computationally prioritized starting scaffold for neuroscience drug discovery programmes [1]. Procurement of the N2‑regioisomer guarantees a defined molecular geometry for docking and pharmacophore modelling.

Coordination Chemistry and Metallodrug Development

The well‑characterized monodentate coordination behaviour through the pyridine nitrogen, confirmed by X‑ray crystallography across five distinct Cu(II) complexes, enables rational design of mixed‑ligand metal complexes [1]. The established cytotoxicity data (LC₅₀ Hep2 = 4.1 µM, MCF7 = 4.9 µM for the Cu‑phen complex) provide a quantitative baseline for structure–activity optimization in anticancer metallodrug research [1].

GPCR‑Targeted Pharmacology: AT₁ Receptor Ligand Optimization

The 3‑pyridyl orientation has been validated as the optimal pharmacophoric arrangement in phenylpyridine‑tetrazole AT₁ receptor antagonists, with nanomolar potency and oral activity demonstrated for the 4‑phenyl‑3‑tetrazolylpyridyl analog [1]. This provides a strong rationale for selecting 3‑(2‑phenyl‑5‑tetrazolyl)pyridine over its 2‑ or 4‑pyridyl isomers for structure‑based drug design against GPCR targets.

Thermal Analysis and Solid‑State Formulation Studies

The precise DSC‑determined melting point (120.3 ± 0.2 °C) and documented thermal degradation profile (exotherm at 142.5 °C) make this compound a well‑characterized reference material for differential scanning calorimetry calibration, polymorph screening, and formulation development where thermal behaviour is critical [1]. The ~100 °C melting point depression relative to 5‑phenyl‑1H‑tetrazole facilitates melt‑based processing techniques.

Application
Selection Property
Validation Focus
Synthetic chemistry building block
High-yield N2-regioselective route
Regioselectivity and purity verification
Luminescent metal complexes
3-Pyridyl coordination geometry
Quantum yield and excited-state lifetime in target complex
Lipid metabolism research models
Sustained FFA endpoint profile
FFA rebound and metabolic stability context
Fragment-based library design
Low-affinity scaffold baseline
Selectivity screening vs. metalloenzyme panel
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